N-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-N-({1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE is a complex organic compound that features a naphthalene ring, a benzodiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-({1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts alkylation to introduce a methyl group.
Benzodiazole Formation: The naphthalene derivative is then reacted with o-phenylenediamine under acidic conditions to form the benzodiazole ring.
Acetamide Introduction: The final step involves the acylation of the benzodiazole derivative with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-({1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzodiazole ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the naphthalene or benzodiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogenated or alkylated groups.
Scientific Research Applications
N-METHYL-N-({1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve the benzodiazole and naphthalene moieties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-METHYL-N-({1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets are still under investigation, but studies suggest that the naphthalene and benzodiazole rings play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-METHYL-1-NAPHTHALENEMETHYLAMINE: This compound shares the naphthalene and methylamine groups but lacks the benzodiazole and acetamide moieties.
N-METHYL-1-NAPHTHALENEMETHYLAMINE HYDROCHLORIDE: Similar to the above compound but in its hydrochloride salt form.
N-(CYANO(NAPHTHALEN-1-YL)METHYL)BENZAMIDES: These compounds have a cyano group instead of the acetamide group.
Uniqueness
N-METHYL-N-({1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE is unique due to the presence of both the benzodiazole and acetamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21N3O |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-methyl-N-[[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]methyl]acetamide |
InChI |
InChI=1S/C22H21N3O/c1-16(26)24(2)15-22-23-20-12-5-6-13-21(20)25(22)14-18-10-7-9-17-8-3-4-11-19(17)18/h3-13H,14-15H2,1-2H3 |
InChI Key |
BEKRXVFZDURVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.